molecular formula C16H18FN3O2S B2463509 4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 1788677-48-4

4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2463509
CAS RN: 1788677-48-4
M. Wt: 335.4
InChI Key: JGHCQMPQFLTMIB-UHFFFAOYSA-N
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Description

The compound “4-fluoro-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound that is likely to be a derivative of pyridine . Pyridine derivatives are known for their wide range of pharmacological activities .

Scientific Research Applications

  • HIV-1 Infection Prevention : Cheng De-ju (2015) discussed the potential of methylbenzenesulfonamide derivatives, including those with pyridine and benzenesulfonyl groups, as small molecular antagonists for the prevention of human HIV-1 infection. These compounds, characterized by NMR, MS, and IR, show promise as candidate compounds for drug development (Cheng De-ju, 2015).

  • Photodynamic Therapy in Cancer Treatment : Gülen Atiye Öncül et al. (2022) synthesized zinc(II) phthalocyanine with benzenesulfonamide units containing Schiff base. Their study revealed that these compounds, particularly zinc(II) phthalocyanine 3, have potential as photosensitizers in photodynamic therapy, an alternative therapy in cancer treatment. This potential is attributed to good solubility, fluorescence, singlet oxygen production, and photostability (Gülen Atiye Öncül et al., 2022).

  • Electrochemical Synthesis and Crystal Structures : Mari´a L. Dura´n et al. (1997) focused on the electrochemical synthesis and crystal structures of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide. These compounds crystallize in a triclinic space group and have a distorted square-planar environment, which could be significant in material science and coordination chemistry (Mari´a L. Dura´n et al., 1997).

  • Corrosion Inhibition : S. Kaya et al. (2016) studied the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion. Their quantum chemical calculations and molecular dynamics simulations provided insights into the inhibition efficiencies of these compounds, which can be crucial in materials engineering and corrosion science (S. Kaya et al., 2016).

  • Biotransformation Study : K. Słoczyńska et al. (2018) investigated the biotransformation of a novel 5-HT7 receptor antagonist with antidepressant-like properties. This study, combining in vitro, in silico, and microbial models, elucidated the metabolic pathways of the compound, contributing to pharmacology and medicinal chemistry (K. Słoczyńska et al., 2018).

properties

IUPAC Name

4-fluoro-2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-12-10-13(17)5-6-15(12)23(21,22)19-14-7-9-20(11-14)16-4-2-3-8-18-16/h2-6,8,10,14,19H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHCQMPQFLTMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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